1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride
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Overview
Description
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride is a chemical compound with the molecular formula C14H27ClN2O. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1-methylcyclohexylamine under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Chemical Reactions Analysis
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with receptor proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride can be compared with similar compounds such as:
- 1-Piperidineacetamide, N-(1-ethylcyclohexyl)-, hydrochloride
- 1-Piperidineacetamide, N-(1-propylcyclohexyl)-, hydrochloride These compounds share similar structural motifs but differ in the length and nature of the substituent on the cyclohexyl ring. The uniqueness of this compound lies in its specific interactions and applications, which may vary from those of its analogs .
Properties
CAS No. |
109436-36-4 |
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Molecular Formula |
C14H27ClN2O |
Molecular Weight |
274.83 g/mol |
IUPAC Name |
N-(1-methylcyclohexyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-14(8-4-2-5-9-14)15-13(17)12-16-10-6-3-7-11-16;/h2-12H2,1H3,(H,15,17);1H |
InChI Key |
ZYVMLTLMZXIFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NC(=O)CN2CCCCC2.Cl |
Origin of Product |
United States |
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